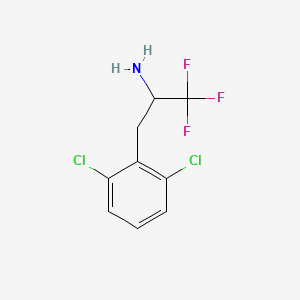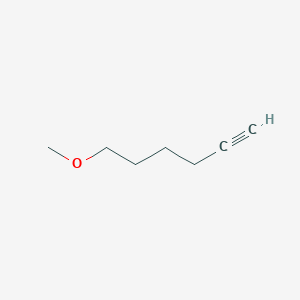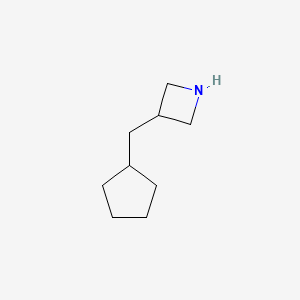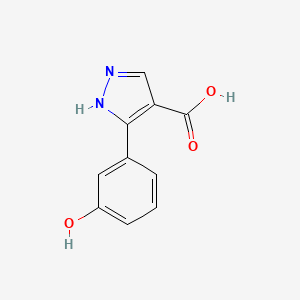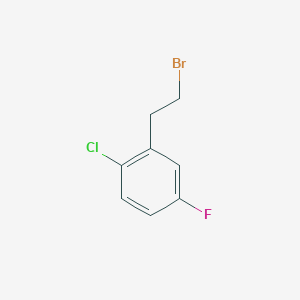
2-Chloro-5-fluorophenethyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluorophenethyl bromide is an organic compound with the molecular formula C8H7BrClF. This compound is characterized by the presence of a bromine atom attached to a phenethyl group, which is further substituted with chlorine and fluorine atoms. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorophenethyl bromide typically involves the bromination of 2-Chloro-5-fluorotoluene. This reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-fluorophenethyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 2-Chloro-5-fluorophenethyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: 2-Chloro-5-fluorophenethyl derivatives.
Oxidation: 2-Chloro-5-fluoroacetophenone or 2-Chloro-5-fluorobenzoic acid.
Reduction: 2-Chloro-5-fluorophenethyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluorophenethyl bromide is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluorophenethyl bromide involves its interaction with nucleophiles, leading to the formation of substitution products. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring enhances the reactivity of the bromine atom towards nucleophilic attack. This compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-fluorobenzyl bromide
- 2-Chloro-5-fluorotoluene
- 2-Bromo-5-fluorophenethyl bromide
Comparison: 2-Chloro-5-fluorophenethyl bromide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties. Compared to 2-Chloro-5-fluorobenzyl bromide, it has an extended phenethyl chain, making it more versatile in synthetic applications. The presence of fluorine enhances its stability and reactivity compared to non-fluorinated analogs .
Eigenschaften
Molekularformel |
C8H7BrClF |
|---|---|
Molekulargewicht |
237.49 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-1-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5H,3-4H2 |
InChI-Schlüssel |
QCPYECXTDZBEHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)CCBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


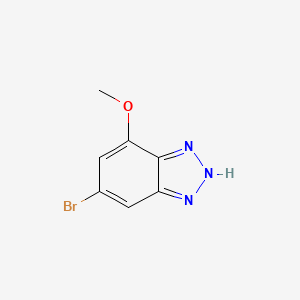
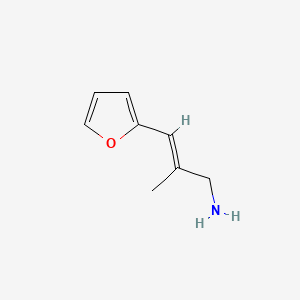

![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)

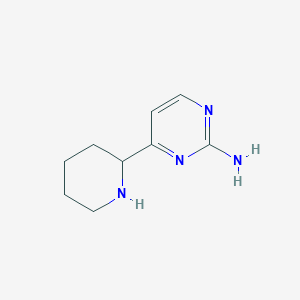
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)
